HSD17B13-IN-25 Demonstrates Comparable Potency to First-Generation Inhibitors Against Estradiol Substrate
HSD17B13-IN-25 inhibits HSD17B13 with an IC50 of <0.1 μM against the estradiol substrate, placing it in a similar potency range as several other first-generation dichlorophenol-based inhibitors such as HSD17B13-IN-78 (IC50 <0.1 μM) and HSD17B13-IN-75 (IC50 ≤0.1 μM) [1][2]. While this potency is less than the single-digit nanomolar activity reported for optimized probes like BI-3231 (IC50 1 nM for hHSD17B13), HSD17B13-IN-25's potency may be sufficient for many biochemical and cellular assays where sub-micromolar inhibition is adequate .
| Evidence Dimension | In vitro potency (IC50) against HSD17B13 using estradiol substrate |
|---|---|
| Target Compound Data | IC50 <0.1 μM |
| Comparator Or Baseline | HSD17B13-IN-78: IC50 <0.1 μM; HSD17B13-IN-75: IC50 ≤0.1 μM; BI-3231: IC50 1 nM for hHSD17B13 |
| Quantified Difference | Potency is comparable to other dichlorophenol series compounds; >100-fold less potent than BI-3231 |
| Conditions | Biochemical assay using recombinant HSD17B13 with estradiol as substrate |
Why This Matters
This potency level provides a validated tool compound for studying HSD17B13 biology in systems where extreme potency is not required, offering a chemical scaffold distinct from the BI-3231 series for cross-validation studies.
- [1] HSD17B13-IN-25 (43) is a 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor, with an IC50 of <0.1 μM for Estradiol. PeptideDB. View Source
- [2] HSD17B13-IN-78 (22) is a 17β-Hydroxysteroid dehydrogenases (HSD17B13) inhibitor, with an IC50 of <0.1 μM for Estradiol. PeptideDB. View Source
